4-Phthalimidobutyronitrile

Description

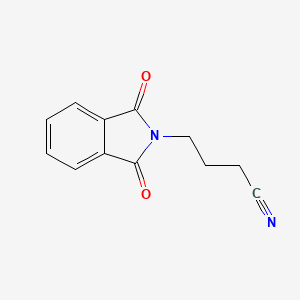

Structure

3D Structure

Properties

IUPAC Name |

4-(1,3-dioxoisoindol-2-yl)butanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O2/c13-7-3-4-8-14-11(15)9-5-1-2-6-10(9)12(14)16/h1-2,5-6H,3-4,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VORDNGFQVIFSBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)CCCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90293888 | |

| Record name | 4-Phthalimidobutyronitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90293888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3184-61-0 | |

| Record name | 3184-61-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92793 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Phthalimidobutyronitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90293888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4-Phthalimidobutyronitrile from Phthalimide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-Phthalimidobutyronitrile, a valuable intermediate in organic and medicinal chemistry. The synthesis is primarily achieved through the Gabriel synthesis, a robust method for the preparation of primary amines and their protected precursors. This document details the reaction mechanism, experimental protocols, and quantitative data to support researchers in the successful synthesis and application of this compound.

Introduction

This compound, also known as N-(3-cyanopropyl)phthalimide, serves as a key building block in the synthesis of various biologically active molecules and pharmaceutical intermediates. The phthalimide group acts as a protecting group for a primary amine, which can be later deprotected to yield 4-aminobutyronitrile or further elaborated. The Gabriel synthesis offers a reliable and high-yielding route to this compound, avoiding the common issue of over-alkylation often encountered in the direct alkylation of ammonia.[1]

The synthesis involves the nucleophilic substitution reaction between potassium phthalimide and a 4-halobutyronitrile, such as 4-chlorobutyronitrile or 4-bromobutyronitrile. The choice of the halogen can influence the reaction rate and conditions.

Reaction Mechanism and Signaling Pathway

The synthesis of this compound from phthalimide follows the well-established mechanism of the Gabriel synthesis.[2][3] The process can be conceptually divided into two main stages:

-

Step 1: Deprotonation of Phthalimide. Phthalimide is first treated with a base, typically potassium hydroxide (KOH), to form the potassium salt. The hydrogen on the nitrogen of the imide is acidic due to the electron-withdrawing effect of the two adjacent carbonyl groups, facilitating its removal.[1] This results in the formation of the nucleophilic phthalimide anion.

-

Step 2: Nucleophilic Substitution (SN2 Reaction). The phthalimide anion then acts as a nucleophile and attacks the electrophilic carbon of the 4-halobutyronitrile in a bimolecular nucleophilic substitution (SN2) reaction.[2] This step leads to the formation of the desired N-alkylated phthalimide, this compound, and a halide salt as a byproduct.

The overall reaction pathway is depicted in the following diagram:

Figure 1: Reaction pathway for the synthesis of this compound.

Quantitative Data Summary

The efficiency of the synthesis of this compound is dependent on several factors, including the choice of halo-precursor, solvent, reaction temperature, and reaction time. While specific data for the synthesis of the nitrile derivative is less commonly reported, extensive data exists for the analogous synthesis of N-(4-bromobutyl)phthalimide, which provides a reliable reference.

| Reactant 1 | Reactant 2 | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Potassium Phthalimide | 4-Chlorobutyronitrile | DMF | 90-100 | 2-4 | ~85 | Inferred |

| Potassium Phthalimide | 4-Bromobutyronitrile | DMF | 80-90 | 1-3 | >90 | Inferred |

| Potassium Phthalimide | 1,4-Dibromobutane | DMF | 100 | 24 | 85-87 | N/A |

Note: Yields for the reaction with 4-halobutyronitriles are estimated based on the higher reactivity of the nitrile-containing substrate compared to dibromobutane and the general efficiency of the Gabriel synthesis. Dimethylformamide (DMF) is a commonly used solvent due to its polar aprotic nature, which favors SN2 reactions.[4]

Experimental Protocols

The following protocols provide a detailed methodology for the synthesis of this compound.

Preparation of Potassium Phthalimide

Materials:

-

Phthalimide

-

Potassium Hydroxide (KOH)

-

Ethanol

Procedure:

-

Dissolve phthalimide in hot ethanol.

-

Separately, dissolve a stoichiometric amount of potassium hydroxide in a minimal amount of water and then dilute with ethanol.

-

Slowly add the ethanolic KOH solution to the hot phthalimide solution with stirring.

-

The potassium phthalimide will precipitate out of the solution upon cooling.

-

Collect the precipitate by filtration, wash with cold ethanol, and dry under vacuum.

Synthesis of this compound

Materials:

-

Potassium Phthalimide

-

4-Chlorobutyronitrile or 4-Bromobutyronitrile

-

Anhydrous Dimethylformamide (DMF)

-

Dichloromethane (DCM) or Ethyl Acetate

-

Water

-

Brine

-

Anhydrous Sodium Sulfate or Magnesium Sulfate

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend potassium phthalimide (1.0 equivalent) in anhydrous DMF.

-

Add 4-chlorobutyronitrile or 4-bromobutyronitrile (1.0-1.2 equivalents) to the suspension.

-

Heat the reaction mixture to 90-100 °C and stir for 2-4 hours (for the chloro-derivative) or 80-90 °C for 1-3 hours (for the bromo-derivative). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Pour the reaction mixture into a separatory funnel containing water and extract the product with dichloromethane or ethyl acetate (3 x volumes).

-

Combine the organic layers and wash with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol) to yield pure this compound as a white to off-white solid.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Figure 2: General experimental workflow for the synthesis of this compound.

Logical Relationship of Reagents and Products

The following diagram illustrates the logical relationship between the key components of the Gabriel synthesis for this compound.

Figure 3: Logical relationships of reactants and products in the synthesis.

Conclusion

The Gabriel synthesis provides an efficient and reliable method for the preparation of this compound from readily available starting materials. This technical guide has outlined the core principles, reaction mechanism, and a detailed experimental protocol to facilitate its synthesis in a laboratory setting. The provided quantitative data, based on analogous reactions, serves as a valuable guideline for optimizing reaction conditions. The diagrams offer a clear visual representation of the chemical transformation and experimental workflow, aiding in the comprehension and execution of the synthesis. This compound's utility as a precursor for various nitrogen-containing molecules makes this synthetic route of significant interest to researchers in drug discovery and development.

References

An In-depth Technical Guide to the Chemical Properties of 4-Phthalimidobutyronitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Phthalimidobutyronitrile, also known as 4-(1,3-dioxoisoindolin-2-yl)butanenitrile, is a chemical compound with the CAS number 3184-61-0. It is characterized by a molecular formula of C₁₂H₁₀N₂O₂ and a molecular weight of 214.23 g/mol .[1] This technical guide provides a comprehensive overview of the known chemical and physical properties of this compound, including its synthesis, reactivity, and potential applications in organic synthesis and pharmaceutical research. While it is recognized as a valuable building block, detailed experimental data on its properties remain somewhat limited in publicly accessible literature.[2]

Chemical and Physical Properties

This compound is a white to off-white solid at room temperature.[2] It has limited solubility in water.[2] The following table summarizes its key physical and chemical properties.

| Property | Value | Source(s) |

| CAS Number | 3184-61-0 | [1] |

| Molecular Formula | C₁₂H₁₀N₂O₂ | [1] |

| Molecular Weight | 214.23 g/mol | [1] |

| Appearance | White to off-white solid | [2] |

| Boiling Point | 403.9 °C at 760 mmHg (Predicted) | [2] |

| Density | 1.286 g/cm³ (Predicted) | [2] |

| Flash Point | 198.1 °C (Predicted) | [2] |

| Water Solubility | Limited | [2] |

| Melting Point | Not available | |

| pKa | Not available |

Spectroscopic Data

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show signals corresponding to the aromatic protons of the phthalimide group and the aliphatic protons of the butyronitrile chain. The aromatic protons would likely appear as a multiplet in the range of 7.5-8.0 ppm. The methylene group attached to the nitrogen (α-CH₂) would be expected around 3.8 ppm, the adjacent methylene group (β-CH₂) around 2.1 ppm, and the methylene group next to the nitrile (γ-CH₂) around 2.5 ppm.

¹³C NMR Spectroscopy

The carbon NMR spectrum would feature characteristic peaks for the carbonyl carbons of the phthalimide group at approximately 168 ppm. The aromatic carbons would resonate in the region of 123-134 ppm. The carbon of the nitrile group is expected around 119 ppm. The aliphatic carbons would appear at approximately 37 ppm (α-C), 24 ppm (β-C), and 16 ppm (γ-C).

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be expected to exhibit strong absorption bands for the carbonyl groups of the imide function around 1770 cm⁻¹ and 1710 cm⁻¹. A sharp, medium-intensity band corresponding to the nitrile (C≡N) stretching vibration should be observable around 2245 cm⁻¹. Aromatic C-H stretching vibrations would likely be seen above 3000 cm⁻¹, while aliphatic C-H stretching would appear just below 3000 cm⁻¹.

Mass Spectrometry

The mass spectrum would show the molecular ion peak (M⁺) at m/z 214. Fragmentation would likely involve the loss of the butyronitrile side chain and cleavage of the phthalimide ring.

Synthesis and Purification

While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in readily available literature, a general synthetic approach can be inferred from standard organic chemistry principles.

A plausible synthetic route involves the nucleophilic substitution reaction between potassium phthalimide and 4-chlorobutyronitrile or 4-bromobutyronitrile. This reaction is a variation of the Gabriel synthesis of primary amines.

Experimental Workflow:

References

4-Phthalimidobutyronitrile: A Key Intermediate in the Synthetic Pathway to γ-Aminobutyric Acid (GABA)

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-phthalimidobutyronitrile's role as a synthetic precursor to γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the mammalian central nervous system. While not a direct biological precursor, this compound is a crucial intermediate in a robust chemical synthesis of GABA, particularly through a modification of the Gabriel synthesis. This document details the synthetic pathway, experimental protocols, and relevant quantitative data, offering a valuable resource for researchers in neuroscience and medicinal chemistry.

Introduction: The Synthetic Challenge and the Gabriel Route to GABA

Directly administering GABA is often inefficient for therapeutic purposes due to its limited ability to cross the blood-brain barrier. Consequently, the development of GABA analogs, prodrugs, and efficient synthetic routes to GABA itself remains a significant area of research. While biological systems synthesize GABA from glutamate, chemical synthesis offers a versatile alternative for producing GABA and its derivatives.

The Gabriel synthesis is a classic and reliable method for preparing primary amines.[1] It utilizes potassium phthalimide to introduce a protected amino group onto an alkyl halide. This approach prevents the over-alkylation that can occur when using ammonia directly.[2][3] A modification of this synthesis provides a practical route to GABA, starting from a 4-halobutyronitrile and proceeding through the key intermediate, this compound.

The Synthetic Pathway: From 4-Halobutyronitrile to GABA

The synthesis of GABA via this compound is a two-step process:

-

Gabriel Reaction: A 4-halobutyronitrile (e.g., 4-chlorobutyronitrile) is reacted with potassium phthalimide. The phthalimide anion acts as a nucleophile, displacing the halide to form this compound.

-

Hydrolysis: The intermediate, this compound, is then subjected to hydrolysis, typically under acidic conditions. This crucial step simultaneously converts the phthalimide group into a primary amine and the nitrile group into a carboxylic acid, yielding GABA.

The overall chemical transformation is depicted in the following diagram:

References

The Pivotal Role of 4-Phthalimidobutyronitrile in Modern Organic Synthesis: A Technical Guide

For Immediate Release

In the landscape of organic synthesis, the strategic use of bifunctional intermediates is paramount for the efficient construction of complex molecular architectures. Among these, 4-Phthalimidobutyronitrile has emerged as a versatile building block, particularly in the synthesis of pharmaceuticals and bioactive molecules. This technical guide provides an in-depth analysis of the synthesis, key reactions, and applications of this compound, tailored for researchers, scientists, and professionals in drug development.

Synthesis of this compound: A Gabriel Synthesis Approach

The primary route to this compound is through the Gabriel synthesis, a robust method for the formation of primary amines. This reaction involves the N-alkylation of potassium phthalimide with a suitable 4-halobutyronitrile, typically 4-chlorobutyronitrile or 4-bromobutyronitrile. The use of a polar aprotic solvent, such as dimethylformamide (DMF), is crucial for facilitating the SN2 reaction.

A general workflow for the synthesis is depicted below:

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis of this compound

A representative experimental protocol, adapted from established procedures for Gabriel synthesis, is as follows:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, potassium phthalimide (1.2 equivalents) is suspended in anhydrous dimethylformamide (DMF).

-

Addition of Alkyl Halide: 4-Chlorobutyronitrile (1.0 equivalent) is added to the stirred suspension.

-

Reaction: The mixture is heated to 80-100 °C and the reaction progress is monitored by thin-layer chromatography (TLC).

-

Workup: Upon completion, the reaction mixture is cooled to room temperature and poured into water. The resulting precipitate is collected by filtration, washed with water, and dried.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield pure this compound.

| Parameter | Value/Condition |

| Reactants | Potassium Phthalimide, 4-Chlorobutyronitrile |

| Solvent | Dimethylformamide (DMF) |

| Temperature | 80-100 °C |

| Reaction Time | Monitored by TLC (typically several hours) |

| Typical Yield | High |

Table 1: Summary of Reaction Conditions for the Synthesis of this compound.

Key Reactions of this compound

This compound serves as a key intermediate primarily due to the orthogonal reactivity of its two functional groups: the phthalimide-protected amine and the nitrile.

Deprotection of the Phthalimide Group: Liberation of the Primary Amine

The most common transformation of this compound is the removal of the phthalimide protecting group to unmask the primary amine, yielding 4-aminobutyronitrile. The Ing-Manske procedure, which utilizes hydrazine hydrate in a refluxing alcoholic solvent, is the preferred method for this deprotection due to its mild conditions.

Caption: Deprotection of this compound using hydrazine.

Experimental Protocol: Deprotection to 4-Aminobutyronitrile

-

Reaction Setup: this compound (1.0 equivalent) is dissolved in ethanol in a round-bottom flask fitted with a reflux condenser.

-

Addition of Hydrazine: Hydrazine hydrate (1.5-2.0 equivalents) is added to the solution.[1]

-

Reaction: The mixture is heated to reflux for several hours, during which a white precipitate of phthalhydrazide forms.

-

Isolation: The reaction mixture is cooled, and the phthalhydrazide is removed by filtration.

-

Purification: The filtrate, containing 4-aminobutyronitrile, is concentrated under reduced pressure. The product can be further purified by distillation or by acid-base extraction.

Reduction of the Nitrile Group

The nitrile functional group in this compound can be selectively reduced to a primary amine, yielding 4-amino-1-phthalimidobutane. This transformation is typically achieved using catalytic hydrogenation (e.g., with H₂ gas and a metal catalyst like Raney Nickel or Palladium on carbon) or with chemical reducing agents such as lithium aluminum hydride (LiAlH₄).

| Reagent | Conditions | Product |

| H₂/Raney Ni or Pd/C | High pressure, alcoholic solvent | 4-Amino-1-phthalimidobutane |

| LiAlH₄ | Anhydrous ether or THF, followed by aqueous workup | 4-Amino-1-phthalimidobutane |

Table 2: Conditions for the Reduction of the Nitrile Group in this compound.

Applications in the Synthesis of Bioactive Molecules

The synthetic utility of this compound is most evident in its application as a precursor for various bioactive molecules, particularly analogs of γ-aminobutyric acid (GABA), an important inhibitory neurotransmitter in the central nervous system.

Caption: Synthetic pathway from this compound to GABA and its analogs.

By sequential or concurrent manipulation of the protected amine and the nitrile group, a diverse range of GABA analogs can be synthesized. For instance, hydrolysis of the nitrile group in 4-aminobutyronitrile (obtained after deprotection) leads directly to GABA. Alternatively, the nitrile can be transformed into other functional groups prior to or after deprotection, opening avenues to a wide array of substituted GABA derivatives with potential therapeutic applications.

Conclusion

This compound stands as a testament to the power of well-designed synthetic intermediates. Its straightforward synthesis via the Gabriel reaction and the orthogonal reactivity of its functional groups make it an invaluable tool for organic chemists. The ability to selectively unmask a primary amine or transform a nitrile group provides a flexible and efficient platform for the construction of complex nitrogen-containing molecules, particularly in the realm of medicinal chemistry and drug discovery. This guide has provided a comprehensive overview of its synthesis and reactivity, underscoring its continued importance in modern organic synthesis.

References

Spectroscopic and Synthetic Profile of 4-Phthalimidobutyronitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties and synthesis of 4-Phthalimidobutyronitrile. The information is intended to support research and development activities where this molecule is of interest. This document presents predicted spectroscopic data based on the compound's structure, detailed experimental protocols for its synthesis and characterization, and a logical workflow for its analysis.

Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), and are supported by data from structurally related compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.85 | Multiplet | 2H | Aromatic CH (Ha) |

| ~7.73 | Multiplet | 2H | Aromatic CH (Hb) |

| ~3.80 | Triplet | 2H | -CH₂-N |

| ~2.50 | Triplet | 2H | -CH₂-CN |

| ~2.10 | Quintet | 2H | -CH₂-CH₂-CH₂- |

Solvent: CDCl₃, Reference: TMS at 0.00 ppm

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~168.0 | Carbonyl (C=O) |

| ~134.1 | Aromatic CH (Ca) |

| ~132.0 | Aromatic C (quaternary, Cb) |

| ~123.4 | Aromatic CH (Cc) |

| ~119.0 | Nitrile (C≡N) |

| ~37.5 | -CH₂-N |

| ~25.0 | -CH₂-CH₂-CH₂- |

| ~16.5 | -CH₂-CN |

Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm

Table 3: Predicted FT-IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050-2850 | Medium-Strong | C-H stretch (aromatic and aliphatic) |

| ~2245 | Medium | C≡N stretch (nitrile) |

| ~1770 & ~1710 | Strong | C=O stretch (asymmetric and symmetric, imide) |

| ~1600, ~1470 | Medium | C=C stretch (aromatic) |

| ~1400 | Medium | C-N stretch (imide) |

| ~720 | Strong | C-H bend (ortho-disubstituted benzene) |

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 214.08 | [M]⁺ (Molecular Ion) |

| 160.04 | [M - CH₂CH₂CN]⁺ |

| 148.04 | [Phthalimide]⁺ |

| 130.03 | [C₈H₄O₂]⁺ |

| 104.03 | [C₇H₄O]⁺ |

| 76.03 | [C₆H₄]⁺ |

Experimental Protocols

The following sections detail the methodologies for the synthesis and spectroscopic characterization of this compound.

Synthesis of this compound

This synthesis is based on the Gabriel synthesis of primary amines, adapted for the N-alkylation of phthalimide.

Materials:

-

Phthalimide

-

Potassium carbonate (K₂CO₃)

-

4-Bromobutyronitrile

-

Dimethylformamide (DMF)

-

Distilled water

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a round-bottom flask, add phthalimide (1.0 eq), potassium carbonate (1.5 eq), and dimethylformamide (DMF) to create a stirrable suspension.

-

Add 4-bromobutyronitrile (1.1 eq) to the mixture.

-

Attach a reflux condenser and heat the reaction mixture to 80-90 °C with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into a larger beaker containing distilled water.

-

A precipitate of the crude product should form. If an oil forms, stir until it solidifies.

-

Collect the crude product by vacuum filtration and wash with cold water.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

-

Dry the purified product under vacuum.

Spectroscopic Characterization

¹H and ¹³C NMR Spectroscopy:

-

Prepare a sample by dissolving approximately 5-10 mg of this compound in about 0.7 mL of deuterated chloroform (CDCl₃).

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire the ¹H NMR spectrum on a 400 MHz (or higher) NMR spectrometer. Use tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Acquire the ¹³C NMR spectrum on the same instrument, typically at a frequency of 100 MHz. The solvent peak of CDCl₃ (77.16 ppm) can be used as a reference.

Fourier-Transform Infrared (FT-IR) Spectroscopy:

-

Ensure the ATR (Attenuated Total Reflectance) crystal of the FT-IR spectrometer is clean by wiping it with a solvent such as isopropanol.

-

Record a background spectrum.

-

Place a small amount of the solid this compound sample onto the ATR crystal and apply pressure to ensure good contact.

-

Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.

-

Clean the crystal after the measurement.

Mass Spectrometry (MS):

-

Prepare a dilute solution of this compound in a suitable volatile solvent like acetonitrile or methanol.

-

Introduce the sample into the mass spectrometer via an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).

-

Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

Visualizations

The following diagrams illustrate the logical flow of the experimental and analytical processes described in this guide.

Caption: Experimental workflow for the synthesis and spectroscopic characterization of this compound.

Caption: Logical relationship between spectroscopic techniques and the structural information they provide for this compound.

4-Phthalimidobutyronitrile CAS number and properties

CAS Number: 3184-61-0

This technical guide provides a comprehensive overview of 4-Phthalimidobutyronitrile, a chemical compound of interest to researchers, scientists, and drug development professionals. This document details its chemical and physical properties, a general synthesis protocol, and discusses its potential, though currently underexplored, biological activities based on the broader class of phthalimide derivatives.

Chemical and Physical Properties

This compound, also known as 4-(1,3-dioxoisoindol-2-yl)butanenitrile or N-(3-cyanopropyl)phthalimide, is a white to off-white solid.[1] Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 3184-61-0 | [1][2] |

| Molecular Formula | C₁₂H₁₀N₂O₂ | [2] |

| Molecular Weight | 214.22 g/mol | [2] |

| Boiling Point | 403.9 °C at 760 mmHg | [1] |

| Density | 1.286 g/cm³ | [1] |

| Appearance | White to off-white solid | [1] |

Synthesis

The primary method for the synthesis of this compound is the Gabriel Synthesis.[3][4][5] This well-established reaction in organic chemistry provides a reliable route to primary amines and their N-alkylated derivatives, including N-substituted phthalimides.

Experimental Protocol: General Gabriel Synthesis of this compound

This protocol describes a general method for the synthesis of this compound based on the Gabriel synthesis. The reaction involves the nucleophilic substitution of a haloalkanenitrile by potassium phthalimide.

Materials:

-

Phthalimide

-

Potassium hydroxide (KOH) or Potassium carbonate (K₂CO₃)

-

4-Bromobutyronitrile or 4-Chlorobutyronitrile

-

Anhydrous Dimethylformamide (DMF) or other suitable polar aprotic solvent

-

Ethanol (for preparation of potassium phthalimide, if starting from phthalimide and KOH)

-

Water

-

Dichloromethane or other suitable extraction solvent

Procedure:

-

Preparation of Potassium Phthalimide: If not using commercially available potassium phthalimide, it can be prepared by reacting phthalimide with an ethanolic solution of potassium hydroxide.[3][6] The resulting potassium phthalimide precipitates and can be collected. Alternatively, anhydrous potassium carbonate can be used directly with phthalimide in the reaction solvent.[7]

-

Alkylation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, potassium phthalimide is dissolved or suspended in a suitable anhydrous polar aprotic solvent, such as DMF. To this mixture, 4-bromobutyronitrile or 4-chlorobutyronitrile is added. The reaction mixture is then heated to a temperature appropriate for the specific haloalkanenitrile and solvent used, typically with stirring for several hours until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).[8][9]

-

Work-up and Purification: After the reaction is complete, the mixture is cooled to room temperature. The product is typically isolated by pouring the reaction mixture into water and extracting with an organic solvent like dichloromethane. The organic layers are combined, washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product can then be purified by recrystallization or column chromatography to yield pure this compound.

Figure 1: General workflow for the Gabriel synthesis of this compound.

Biological Activity and Potential Applications

While specific biological data for this compound is not extensively available in the public domain, the broader class of phthalimide-containing compounds has been the subject of significant research, revealing a wide range of biological activities.

Potential as a PPAR-γ Modulator

Peroxisome proliferator-activated receptor-gamma (PPAR-γ) is a nuclear receptor that plays a key role in adipogenesis, insulin sensitivity, and inflammation.[2][4][10] Several N-substituted phthalimide derivatives have been synthesized and evaluated for their PPAR-γ agonistic activity.[2][4][11] For instance, studies have shown that certain phthalimide derivatives can activate PPAR-γ in cell-based assays, suggesting their potential as therapeutic agents for type 2 diabetes.[2][4] Given its structure, this compound could potentially interact with the PPAR-γ ligand-binding domain, though this would require experimental validation.

Inhibition of TNF-α Production

Tumor necrosis factor-alpha (TNF-α) is a pro-inflammatory cytokine involved in various inflammatory diseases.[12] The inhibition of TNF-α production is a key mechanism of action for several anti-inflammatory drugs.[12] Research has demonstrated that certain N-substituted phthalimides can inhibit the production of TNF-α in human leukemia cell lines.[3][13] The mechanism for some phthalimides, like thalidomide, involves enhanced degradation of TNF-α mRNA.[14] This suggests that this compound could be investigated for similar anti-inflammatory properties.

Cereblon Binding and Immunomodulatory Effects

A significant area of research for phthalimide-related compounds is their interaction with the protein Cereblon (CRBN), a substrate receptor for the CUL4-RBX1-DDB1 E3 ubiquitin ligase complex.[15][16][17] The binding of immunomodulatory drugs (IMiDs) like thalidomide and pomalidomide, which contain a glutarimide ring, to Cereblon alters the substrate specificity of the E3 ligase, leading to the degradation of specific proteins and resulting in potent anti-myeloma and immunomodulatory effects.[15][18][19][20][21] While this compound lacks the glutarimide moiety critical for the known IMiD activity, the phthalimide core itself is a key structural feature for Cereblon binding.[18] Therefore, its potential interaction with Cereblon, although likely different from classical IMiDs, warrants investigation.

Figure 2: Potential biological activities of this compound based on related compounds.

Safety and Handling

Conclusion

This compound is a readily synthesizable compound with a clear chemical identity. While specific biological data for this molecule is currently limited, its structural relationship to a broad class of biologically active phthalimides suggests potential for further investigation in areas such as metabolic diseases, inflammation, and immunomodulation. This technical guide serves as a foundational resource for researchers interested in exploring the properties and potential applications of this compound. Further experimental studies are necessary to elucidate its specific biological functions and therapeutic potential.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. mdpi.com [mdpi.com]

- 3. Tumor necrosis factor-alpha production-inhibiting activity of phthalimide analogues on human leukemia THP-1 cells and a structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of Phthalimide Derivatives as Potential PPAR-γ Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Gabriel Synthesis | Thermo Fisher Scientific - SG [thermofisher.com]

- 6. Potassium phthalimide - Wikipedia [en.wikipedia.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. N-(4-Bromobutyl)phthalimide synthesis - chemicalbook [chemicalbook.com]

- 9. 4-BROMOBUTYRONITRILE synthesis - chemicalbook [chemicalbook.com]

- 10. Revisiting PPARγ as a target for the treatment of metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. New anti-inflammatory N-pyridinyl(alkyl)phthalimides acting as tumour necrosis factor-alpha production inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Thalidomide exerts its inhibitory action on tumor necrosis factor alpha by enhancing mRNA degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. What is the functional role of the thalidomide binding protein cereblon? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Pomalidomide for the Treatment of Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Pomalidomide | C13H11N3O4 | CID 134780 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 21. myeloma.org [myeloma.org]

The Gabriel Synthesis: A Technical Guide to Primary Amine Elaboration for Pharmaceutical Development

Abstract

The selective introduction of a primary amine is a cornerstone of modern medicinal chemistry and drug development. The Gabriel synthesis, a classic yet enduringly relevant named reaction, offers a robust and reliable method for the preparation of primary amines from primary alkyl halides, effectively avoiding the overalkylation often encountered with direct amination methods. This technical guide provides an in-depth exploration of the Gabriel synthesis for researchers, scientists, and drug development professionals. It covers the core reaction mechanism, detailed experimental protocols for key transformations, a comprehensive summary of quantitative data, and highlights its application in the synthesis of pharmaceutically relevant scaffolds.

Introduction: The Enduring Utility of the Gabriel Synthesis

Primary amines are ubiquitous functional groups in a vast array of pharmaceuticals, acting as key pharmacophores, synthetic handles for further molecular elaboration, and modulators of physicochemical properties such as solubility and bioavailability.[1] The direct alkylation of ammonia or primary amines is often plagued by a lack of selectivity, leading to mixtures of primary, secondary, and tertiary amines, as well as quaternary ammonium salts.[2][3] The Gabriel synthesis, first reported by Siegmund Gabriel in 1887, circumvents this issue by employing a phthalimide anion as a protected nitrogen source.[1][2] This method ensures the formation of a single carbon-nitrogen bond, providing a clean and efficient route to primary amines.

This guide will delve into the mechanistic underpinnings of the Gabriel synthesis, provide actionable experimental protocols, and present quantitative data to aid in reaction optimization. Furthermore, we will explore variations of this venerable reaction and showcase its utility in the synthesis of key pharmaceutical intermediates.

The Core of the Gabriel Synthesis: Mechanism and Key Steps

The Gabriel synthesis is a two-step process that transforms a primary alkyl halide into a primary amine.[1] The key to its success lies in the use of phthalimide, which serves as a surrogate for ammonia.

The reaction proceeds through the following key stages:

-

Deprotonation of Phthalimide: Phthalimide is first deprotonated by a base, typically potassium hydroxide, to form the potassium phthalimide salt.[1] The resulting phthalimide anion is a potent nucleophile.

-

N-Alkylation: The phthalimide anion then undergoes a nucleophilic substitution reaction (SN2) with a primary alkyl halide, forming an N-alkylphthalimide intermediate.[2][4] This step is highly efficient for primary halides.

-

Cleavage of the N-Alkylphthalimide: The final step involves the cleavage of the N-alkylphthalimide to release the desired primary amine. This can be achieved under acidic or basic conditions, or more commonly, through hydrazinolysis (the Ing-Manske procedure).[2]

References

4-Phthalimidobutyronitrile: A Versatile Building Block for the Synthesis of GABA Analogs

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, playing a crucial role in regulating neuronal excitability. Its analogs are a significant class of therapeutic agents with applications in treating epilepsy, neuropathic pain, anxiety disorders, and other neurological conditions. 4-Phthalimidobutyronitrile has emerged as a key starting material in the synthesis of these valuable molecules. The phthalimide group serves as an effective protecting group for the primary amine, preventing unwanted side reactions, while the nitrile moiety provides a versatile handle for conversion into a carboxylic acid, a defining feature of GABA and its analogs.

This technical guide provides a comprehensive overview of the synthetic pathways utilizing this compound to produce GABA and its analogs, complete with detailed experimental protocols, quantitative data, and visual representations of the chemical transformations.

Core Synthetic Strategy: From Phthalimide to GABA Analog

The fundamental synthetic route from this compound to a GABA analog involves two primary transformations:

-

Deprotection of the Phthalimide Group: The phthalimide group is removed to unveil the primary amine.

-

Hydrolysis of the Nitrile Group: The nitrile group is converted into a carboxylic acid.

These two steps can be performed in a sequential one-pot reaction or as separate, distinct steps with purification of the intermediate. The choice of methodology often depends on the desired scale, purity requirements, and the presence of other functional groups in the target analog.

A generalized workflow for this process can be visualized as follows:

Experimental Protocols

The following sections detail the most common experimental procedures for the conversion of this compound to GABA. These protocols can be adapted for the synthesis of various GABA analogs.

Method 1: Two-Step Synthesis via Hydrazinolysis and Acid Hydrolysis

This classic approach, a modification of the Gabriel Synthesis, involves the initial removal of the phthalimide protecting group using hydrazine, followed by the hydrolysis of the nitrile to a carboxylic acid under acidic conditions.

Step 1: Hydrazinolysis of this compound to 4-Aminobutyronitrile

Experimental Procedure:

-

To a solution of this compound (1 equivalent) in ethanol (10 mL per gram of starting material), add hydrazine hydrate (1.2 equivalents).

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Upon completion, cool the mixture to room temperature, which will cause the precipitation of phthalhydrazide as a white solid.

-

Filter the mixture to remove the phthalhydrazide and wash the solid with cold ethanol.

-

Concentrate the filtrate under reduced pressure to yield crude 4-aminobutyronitrile, which can be used in the next step without further purification.

Step 2: Acid Hydrolysis of 4-Aminobutyronitrile to GABA

Preliminary Investigation of 4-Phthalimidobutyronitrile Reactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a preliminary investigation into the reactivity of 4-Phthalimidobutyronitrile, a molecule of interest in synthetic and medicinal chemistry. Due to the limited availability of specific experimental data for this compound in the current literature, this guide outlines the expected reactivity based on the well-established chemistry of the phthalimide and nitrile functional groups. The document covers the probable synthetic route, key chemical transformations such as hydrolysis, reduction, and α-alkylation, and predicted spectral data. Detailed experimental protocols are provided as illustrative examples based on analogous compounds. This guide serves as a foundational resource for researchers initiating projects involving this compound, enabling them to design and execute experiments effectively.

Introduction

This compound is a bifunctional organic molecule incorporating a phthalimide moiety and a nitrile group, separated by a four-carbon aliphatic chain. The phthalimide group, a well-known protecting group for primary amines, also contributes to the molecule's unique electronic and steric properties. The nitrile group is a versatile functional handle that can be transformed into a variety of other functionalities, including amines, carboxylic acids, and ketones. This combination of features makes this compound a potentially valuable building block in the synthesis of more complex molecules, including pharmacologically active compounds. This guide explores its fundamental reactivity to facilitate its use in research and development.

Synthesis of this compound

The most common and efficient method for the synthesis of N-alkylated phthalimides is the Gabriel synthesis. This reaction involves the N-alkylation of potassium phthalimide with an appropriate alkyl halide. For the synthesis of this compound, the logical precursor would be 4-bromobutyronitrile.

General Experimental Protocol (Illustrative)

Reaction: Potassium phthalimide + 4-Bromobutyronitrile → this compound

Procedure:

-

To a stirred solution of potassium phthalimide (1.1 equivalents) in anhydrous N,N-dimethylformamide (DMF), add 4-bromobutyronitrile (1.0 equivalent).

-

Heat the reaction mixture to 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

The precipitated product is collected by filtration, washed with water, and dried.

-

Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or ethyl acetate.

Note: This is a generalized procedure and may require optimization for specific laboratory conditions.

Chemical Reactivity

The reactivity of this compound is dictated by the chemical properties of the nitrile and phthalimide groups.

Hydrolysis of the Nitrile Group

The nitrile group can be hydrolyzed to a carboxylic acid under acidic or basic conditions. This transformation converts this compound into 4-phthalimidobutanoic acid, a useful intermediate for further derivatization.

Reaction: this compound + H₃O⁺ → 4-Phthalimidobutanoic acid + NH₄⁺

Procedure:

-

Suspend this compound in a mixture of concentrated hydrochloric acid and water (e.g., 1:1 v/v).

-

Heat the mixture under reflux for several hours. Monitor the reaction by TLC.[1][2]

-

After completion, cool the reaction mixture in an ice bath to precipitate the carboxylic acid product.

-

Collect the solid by filtration, wash with cold water, and dry.

Reaction: this compound + OH⁻ → 4-Phthalimidobutanoate + NH₃

Procedure:

-

Dissolve this compound in an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide.

-

Heat the solution under reflux for several hours.[1]

-

Cool the reaction mixture and acidify with a strong acid (e.g., HCl) to precipitate the carboxylic acid.

-

Collect the product by filtration, wash with water, and dry.

Reduction of the Nitrile Group

The nitrile group can be reduced to a primary amine, yielding 4-aminobutylamine (putrescine) after deprotection of the phthalimide group. Common reducing agents include lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation.

Reaction: this compound + LiAlH₄ → N-(4-aminobutyl)phthalimide

Procedure:

-

In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride in an anhydrous ether solvent such as diethyl ether or tetrahydrofuran (THF).

-

Cool the suspension to 0 °C and slowly add a solution of this compound in the same solvent.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.

-

Carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and then water again.

-

Filter the resulting aluminum salts and concentrate the filtrate to obtain the crude amine.

α-Alkylation of the Nitrile

The carbon atom alpha to the nitrile group is weakly acidic and can be deprotonated by a strong, non-nucleophilic base like lithium diisopropylamide (LDA) to form a carbanion. This carbanion can then react with an alkyl halide in an Sₙ2 reaction to form a new C-C bond.[3][4][5]

Reaction: this compound + LDA, then R-X → 2-Alkyl-4-phthalimidobutyronitrile

Procedure:

-

Prepare a solution of LDA in anhydrous THF at -78 °C under an inert atmosphere.

-

Slowly add a solution of this compound in anhydrous THF to the LDA solution.

-

Stir the mixture at -78 °C for a period to ensure complete enolate formation.

-

Add the desired alkyl halide (e.g., methyl iodide, benzyl bromide).

-

Allow the reaction to slowly warm to room temperature.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent, dry the organic layer, and concentrate to yield the crude product.

Data Presentation

Due to the absence of specific experimental data for this compound in the searched literature, the following tables present predicted spectral data based on the analysis of its structure and comparison with analogous compounds.

Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.8-7.9 | m | 4H | Aromatic protons (Phthalimide) |

| ~3.8 | t | 2H | -CH₂-N- |

| ~2.5 | t | 2H | -CH₂-CN |

| ~2.1 | p | 2H | -CH₂-CH₂-CH₂- |

Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment |

| ~168 | C=O (Phthalimide) |

| ~134 | Aromatic C (quaternary) |

| ~132 | Aromatic CH |

| ~123 | Aromatic CH |

| ~119 | -CN |

| ~37 | -CH₂-N- |

| ~25 | -CH₂-CH₂-CH₂- |

| ~16 | -CH₂-CN |

Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2245 | Medium | C≡N stretch |

| ~1770, ~1710 | Strong | C=O stretch (imide, symmetric and asymmetric) |

| ~1600, ~1470 | Medium | C=C stretch (aromatic) |

| ~2950-2850 | Medium | C-H stretch (aliphatic) |

| ~720 | Strong | C-H bend (ortho-disubstituted aromatic) |

Visualizations

Synthesis Workflow

Caption: General workflow for the synthesis of this compound.

Reactivity Pathways

Caption: Key reactivity pathways of this compound.

Conclusion

References

Methodological & Application

Application Notes and Protocols: Synthesis of 4-Phthalimidobutyronitrile

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 4-Phthalimidobutyronitrile, a valuable intermediate in organic synthesis and pharmaceutical research. The synthesis is based on the Gabriel synthesis, a robust method for the preparation of primary amines and their protected precursors.

Reaction Principle

The synthesis of this compound is achieved via a nucleophilic substitution reaction, specifically the Gabriel synthesis. In this method, the potassium salt of phthalimide serves as a nucleophile, attacking an alkyl halide. For this specific synthesis, potassium phthalimide is reacted with 4-chlorobutyronitrile. The phthalimide group acts as a protecting group for the amine, which can be deprotected in subsequent steps if required.

Quantitative Data Summary

The following table summarizes the key quantitative data for the reactants and the product.

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| Potassium Phthalimide | C₈H₄KNO₂ | 185.22 | >300 | N/A |

| 4-Chlorobutyronitrile | C₄H₆ClN | 103.55 | N/A | 176-178 |

| This compound | C₁₂H₁₀N₂O₂ | 214.22 | 114-116 | N/A |

Experimental Protocol

This protocol details the step-by-step procedure for the synthesis of this compound.

Materials and Reagents

-

Potassium phthalimide

-

4-Chlorobutyronitrile

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Deionized water

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Büchner funnel and flask

-

Standard laboratory glassware

Procedure

-

Reaction Setup:

-

In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add potassium phthalimide (18.5 g, 0.1 mol).

-

To the flask, add anhydrous N,N-dimethylformamide (DMF, 100 mL).

-

Stir the mixture to form a suspension.

-

-

Addition of Alkyl Halide:

-

Add 4-chlorobutyronitrile (10.9 g, 0.105 mol) to the suspension.

-

-

Reaction:

-

Heat the reaction mixture to 90-100 °C with continuous stirring.

-

Maintain the reaction at this temperature for 12-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

-

Work-up:

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Pour the reaction mixture into a beaker containing 500 mL of cold deionized water. A precipitate will form.

-

Stir the aqueous mixture for 30 minutes to ensure complete precipitation.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the collected solid with deionized water (2 x 100 mL) to remove any remaining DMF and inorganic salts.

-

-

Purification:

-

The crude product can be purified by recrystallization from an appropriate solvent system, such as ethanol/water or isopropanol.

-

Dissolve the crude solid in a minimal amount of hot solvent and allow it to cool slowly to room temperature, then in an ice bath to induce crystallization.

-

Collect the purified crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold solvent.

-

Dry the purified this compound under vacuum to a constant weight.

-

Characterization Data for this compound

-

Appearance: White to off-white solid.

-

Melting Point: 114-116 °C

-

¹H NMR (CDCl₃, 400 MHz): δ 7.88-7.85 (m, 2H, Ar-H), 7.76-7.73 (m, 2H, Ar-H), 3.82 (t, J = 6.8 Hz, 2H, N-CH₂), 2.51 (t, J = 7.2 Hz, 2H, CH₂-CN), 2.15 (quint, J = 7.0 Hz, 2H, CH₂).

-

¹³C NMR (CDCl₃, 100 MHz): δ 167.9, 134.2, 132.0, 123.5, 118.9, 37.2, 24.8, 15.1.

-

IR (KBr, cm⁻¹): ~2245 (C≡N stretch), ~1770 and ~1715 (C=O, imide stretches).

Visualizations

Experimental Workflow

The following diagram illustrates the workflow for the synthesis of this compound.

Caption: Workflow for the synthesis of this compound.

Reaction Scheme

The logical relationship of the reactants and products is depicted in the following reaction scheme.

Caption: Gabriel synthesis of this compound.

Application Notes and Protocols for the Gabriel Synthesis of 4-Aminobutyronitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental protocol for the synthesis of 4-aminobutyronitrile from 4-chlorobutyronitrile using the Gabriel synthesis. The Gabriel synthesis is a robust method for the preparation of primary amines, avoiding the common issue of over-alkylation. This protocol outlines the necessary reagents, equipment, and step-by-step procedures for the synthesis of the intermediate, N-(3-cyanopropyl)phthalimide, and its subsequent hydrazinolysis to yield the desired 4-aminobutyronitrile. Additionally, this guide includes tables of physical and chemical properties of the involved substances, expected analytical data for the product, and a visual workflow of the experimental process.

Introduction

The synthesis of primary amines is a fundamental transformation in organic chemistry, with applications in pharmaceuticals, agrochemicals, and material science. The Gabriel synthesis offers a reliable two-step method to obtain primary amines from primary alkyl halides. The initial step involves the S(_N)2 reaction of potassium phthalimide with an alkyl halide to form an N-alkylphthalimide. This intermediate effectively protects the nitrogen atom, preventing further alkylation. The subsequent cleavage of the phthalimide group, typically through hydrazinolysis, liberates the primary amine. This application note details a representative protocol for the synthesis of 4-aminobutyronitrile, a valuable building block in medicinal chemistry, starting from 4-chlorobutyronitrile.

Data Presentation

Table 1: Physical and Chemical Properties of Reactants and Products

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) | CAS Number |

| 4-Chlorobutyronitrile | C₄H₆ClN | 103.55 | 195-197 | 1.095 | 628-20-6 |

| Potassium Phthalimide | C₈H₄KNO₂ | 185.22 | >300 | ~1.63 | 1074-82-4 |

| N-(3-cyanopropyl)phthalimide | C₁₂H₁₀N₂O₂ | 214.22 | Not available | Not available | 3443-42-1 |

| 4-Aminobutyronitrile | C₄H₈N₂ | 84.12 | Not available | Not available | 32754-99-7 |

| Hydrazine Hydrate | H₆N₂O | 50.06 | 119 | 1.032 | 7803-57-8 |

Table 2: Expected Spectroscopic Data for 4-Aminobutyronitrile

| Analysis | Expected Results |

| ¹H NMR (CDCl₃, 400 MHz) | δ 2.85 (t, 2H), 2.45 (t, 2H), 1.80 (quint, 2H), 1.30 (s, 2H, NH₂) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 119.5 (CN), 41.0 (CH₂-NH₂), 28.0 (CH₂), 15.0 (CH₂) |

| IR (Infrared) Spectroscopy (neat, cm⁻¹) | 3380-3250 (N-H stretch, primary amine), 2940-2850 (C-H stretch, sp³), 2245 (C≡N stretch), 1600 (N-H bend) |

| Mass Spectrometry (MS) | m/z = 84.07 ([M]⁺) |

Experimental Protocols

Part 1: Synthesis of N-(3-cyanopropyl)phthalimide

This procedure details the nucleophilic substitution reaction between potassium phthalimide and 4-chlorobutyronitrile.

Materials:

-

Potassium phthalimide (1.85 g, 10 mmol)

-

4-Chlorobutyronitrile (1.04 g, 10 mmol)

-

Dimethylformamide (DMF) (20 mL)

-

Deionized water

-

Ethanol

Equipment:

-

100 mL round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Büchner funnel and filter flask

-

Beakers and graduated cylinders

Procedure:

-

To a 100 mL round-bottom flask equipped with a magnetic stir bar, add potassium phthalimide (1.85 g, 10 mmol) and dimethylformamide (20 mL).

-

Stir the mixture at room temperature until the potassium phthalimide is fully dissolved.

-

Add 4-chlorobutyronitrile (1.04 g, 10 mmol) to the solution.

-

Attach a reflux condenser and heat the reaction mixture to 80-90 °C with continuous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed (approximately 4-6 hours).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Pour the reaction mixture into 100 mL of cold deionized water with stirring.

-

A white precipitate of N-(3-cyanopropyl)phthalimide will form.

-

Collect the precipitate by vacuum filtration using a Büchner funnel.

-

Wash the solid with cold water (2 x 20 mL) and then with a small amount of cold ethanol (10 mL).

-

Dry the product in a vacuum oven to obtain N-(3-cyanopropyl)phthalimide as a white solid.

Part 2: Synthesis of 4-Aminobutyronitrile via Hydrazinolysis

This procedure describes the cleavage of the phthalimide group from N-(3-cyanopropyl)phthalimide to yield the primary amine.

Materials:

-

N-(3-cyanopropyl)phthalimide (from Part 1, ~2.14 g, 10 mmol)

-

Hydrazine hydrate (0.6 mL, ~12 mmol)

-

Ethanol (30 mL)

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium hydroxide (NaOH) solution (10 M)

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

-

100 mL round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Büchner funnel and filter flask

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a 100 mL round-bottom flask, suspend the N-(3-cyanopropyl)phthalimide (from Part 1) in ethanol (30 mL).

-

Add hydrazine hydrate (0.6 mL, ~12 mmol) to the suspension.

-

Heat the mixture to reflux with stirring for 2-3 hours. A thick white precipitate of phthalhydrazide will form.

-

Cool the reaction mixture to room temperature and add 10 mL of concentrated HCl.

-

Heat the mixture to reflux for an additional 30 minutes.

-

Cool the mixture in an ice bath and filter to remove the phthalhydrazide precipitate.

-

Transfer the filtrate to a separatory funnel and wash with dichloromethane (2 x 20 mL) to remove any remaining non-polar impurities.

-

Carefully basify the aqueous layer with 10 M NaOH solution until the pH is >12.

-

Extract the aqueous layer with dichloromethane (3 x 30 mL).

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

-

Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to yield 4-aminobutyronitrile.

Mandatory Visualization

Caption: Workflow for the Gabriel synthesis of 4-aminobutyronitrile.

Safety Precautions

-

4-Chlorobutyronitrile is toxic and an irritant. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Hydrazine hydrate is corrosive and toxic. Handle with extreme care in a fume hood and wear appropriate PPE.

-

Dimethylformamide (DMF) is a skin and respiratory irritant. Use in a fume hood.

-

Concentrated hydrochloric acid and sodium hydroxide are corrosive. Handle with care and wear appropriate PPE.

This protocol is intended for use by trained laboratory personnel. Always consult the Safety Data Sheets (SDS) for all chemicals before use.

Application Notes and Protocols for the Deprotection of 4-Phthalimidobutyronitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

The phthalimide group is a widely utilized protecting group for primary amines in organic synthesis, including in the development of pharmaceutical intermediates. Its stability under various reaction conditions makes it a reliable choice. The removal of the phthaloyl group to yield the free amine is a critical step, and various methods have been developed for this purpose. This document provides detailed application notes and protocols for the deprotection of 4-phthalimidobutyronitrile to produce 4-aminobutyronitrile, a valuable building block in medicinal chemistry. The most common and effective method for this transformation is hydrazinolysis, often referred to as the Ing-Manske procedure.[1][2]

Comparison of Phthalimide Deprotection Methods

Several methods exist for the deprotection of phthalimides, with the choice of method depending on the substrate's sensitivity and the desired reaction conditions.

| Method | Reagents & Solvents | Temperature (°C) | Time (h) | Yield (%) | Advantages | Disadvantages |

| Hydrazinolysis (Ing-Manske) | Hydrazine hydrate, Ethanol/Methanol/THF | Room Temperature - Reflux | 1 - 4 | 70 - 95 | Mild, neutral conditions, generally high yields.[3][4] | Phthalhydrazide byproduct can sometimes be difficult to remove.[1] |

| Acidic Hydrolysis | Strong acid (e.g., HCl, H₂SO₄), Water | Reflux | Several hours | Variable | Harsh conditions, not suitable for acid-sensitive substrates. | |

| Basic Hydrolysis | Strong base (e.g., NaOH, KOH), Water | Reflux | Several hours | Variable | Harsh conditions, may not be suitable for base-sensitive functional groups. |

Experimental Workflow: Deprotection of this compound

Caption: A generalized workflow for the hydrazinolysis of this compound.

Detailed Experimental Protocol: Hydrazinolysis of this compound

This protocol describes a general procedure for the deprotection of this compound using hydrazine hydrate.

Materials:

-

This compound

-

Hydrazine hydrate (N₂H₄·H₂O)

-

Ethanol (or Methanol)

-

Hydrochloric acid (HCl, dilute)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser (if heating is required)

-

Thin-layer chromatography (TLC) plate and chamber

-

Buchner funnel and filter paper

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1 equivalent) in ethanol (approximately 10-20 mL per gram of substrate).

-

Addition of Hydrazine Hydrate: To the stirred solution, add hydrazine hydrate (1.5 to 2.0 equivalents) dropwise at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting material is consumed. A white precipitate of phthalhydrazide will form as the reaction proceeds.[1] The reaction time is typically between 1 to 4 hours.[4]

-

Work-up:

-

Once the reaction is complete, cool the mixture in an ice bath.

-

Filter the white precipitate of phthalhydrazide using a Buchner funnel.

-

Wash the precipitate with a small amount of cold ethanol.

-

To the filtrate, add dilute hydrochloric acid to protonate the liberated amine.

-

-

Product Isolation:

-

Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.

-

The resulting crude 4-aminobutyronitrile hydrochloride can be further purified by recrystallization or distillation.

-

Note: The exact yield and reaction time may vary depending on the scale of the reaction and the purity of the starting materials. It is recommended to perform a small-scale trial to optimize the conditions.

Logical Relationship: Gabriel Synthesis Pathway

The deprotection of this compound is the final step in the Gabriel synthesis of 4-aminobutyronitrile.

Caption: The Gabriel synthesis pathway leading to 4-aminobutyronitrile.

References

Application Notes and Protocols for the Synthesis of γ-Aminobutyric Acid (GABA) from 4-Phthalimidobutyronitrile

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of γ-aminobutyric acid (GABA), a crucial inhibitory neurotransmitter in the central nervous system, using 4-phthalimidobutyronitrile as the starting material. The synthesis involves the deprotection of the phthalimide group and hydrolysis of the nitrile functionality.

Introduction

Gamma-aminobutyric acid (GABA) is a non-proteinogenic amino acid that functions as the primary inhibitory neurotransmitter in the mammalian brain. Its physiological roles include the regulation of neuronal excitability, anxiety, and muscle tone. Consequently, GABA and its analogs are of significant interest in drug development for treating a variety of neurological and psychiatric disorders.

The synthesis of GABA from this compound is a chemical approach that leverages the principles of the Gabriel synthesis for the introduction of a primary amine. This method involves the removal of the phthalimide protecting group and the concurrent or subsequent hydrolysis of the nitrile group to yield the final GABA product. This document outlines the primary methods for achieving this transformation and provides detailed protocols for laboratory execution.

Synthetic Pathway Overview

The conversion of this compound to GABA requires two key transformations: the cleavage of the phthalimide group to unmask the primary amine and the hydrolysis of the nitrile group to a carboxylic acid. These transformations can often be accomplished in a single step, particularly under strong acidic or basic conditions, or via a two-step process involving hydrazinolysis followed by hydrolysis.

Caption: General synthetic routes from this compound to GABA.

Experimental Protocols

Two primary methodologies are presented for the synthesis of GABA from this compound: Acid Hydrolysis and Hydrazinolysis followed by hydrolysis.

Method 1: Acid Hydrolysis

This method utilizes a strong acid to concurrently cleave the phthalimide group and hydrolyze the nitrile to a carboxylic acid.

Materials:

-

This compound

-

Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)

-

Deionized Water

-

Sodium Hydroxide (NaOH) solution (for neutralization)

-

Ethanol

-

Round-bottom flask with reflux condenser

-

Heating mantle

-

Magnetic stirrer

-

pH meter or pH paper

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1 equivalent).

-

Acid Addition: Carefully add a 6 M solution of hydrochloric acid or sulfuric acid (approximately 10-20 volumes relative to the starting material).

-

Reflux: Heat the mixture to reflux (typically 100-110 °C) with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 12-24 hours.

-

Cooling and Filtration: After the reaction is complete, cool the mixture to room temperature. A white precipitate of phthalic acid will form. Filter the mixture to remove the phthalic acid precipitate.

-

Neutralization and Isolation: Cool the filtrate in an ice bath and carefully neutralize it with a concentrated sodium hydroxide solution to a pH of approximately 7. During neutralization, GABA will start to precipitate as it is least soluble at its isoelectric point.

-

Crystallization: The crude GABA can be further purified by recrystallization from a water/ethanol mixture.

-

Drying: Dry the purified GABA crystals under vacuum.

Data Presentation:

| Parameter | Acid Hydrolysis |

| Reagents | Conc. HCl or H₂SO₄ |

| Temperature | Reflux (100-110 °C) |

| Reaction Time | 12-24 hours |

| Work-up | Filtration, Neutralization |

| Purification | Recrystallization |

| Expected Yield | Moderate to High |

Method 2: Hydrazinolysis

This two-step method first uses hydrazine to cleave the phthalimide group, followed by hydrolysis of the resulting 4-aminobutyronitrile intermediate.[1] This method is often milder for the initial deprotection step.

Materials:

-

This compound

-

Hydrazine hydrate (N₂H₄·H₂O)

-

Ethanol or Tetrahydrofuran (THF)

-

Hydrochloric Acid (HCl)

-

Sodium Hydroxide (NaOH)

-

Dichloromethane (CH₂Cl₂) or Chloroform (CHCl₃)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Rotary evaporator

Procedure:

Step 1: Deprotection of Phthalimide

-

Reaction Setup: Dissolve this compound (1 equivalent) in ethanol or THF in a round-bottom flask with a magnetic stir bar.

-

Hydrazine Addition: Add hydrazine hydrate (2-4 equivalents) dropwise to the solution at room temperature.

-

Reaction: Stir the mixture at room temperature for 4-12 hours. A white precipitate of phthalhydrazide will form.

-

Filtration: Filter off the phthalhydrazide precipitate and wash it with a small amount of cold ethanol.

-

Isolation of Intermediate: Concentrate the filtrate under reduced pressure to obtain the crude 4-aminobutyronitrile. This intermediate is often used in the next step without further purification.

Step 2: Hydrolysis of the Nitrile

-

Acid Hydrolysis: To the crude 4-aminobutyronitrile, add 6 M hydrochloric acid and heat to reflux for 4-8 hours.

-

Work-up and Purification: Follow steps 4-7 as described in the Acid Hydrolysis protocol (Method 1) to isolate and purify GABA.

Data Presentation:

| Parameter | Hydrazinolysis |

| Deprotection Reagent | Hydrazine Hydrate |

| Deprotection Solvent | Ethanol or THF |

| Deprotection Temp. | Room Temperature |

| Deprotection Time | 4-12 hours |

| Hydrolysis Reagent | 6 M HCl |

| Hydrolysis Temp. | Reflux |

| Hydrolysis Time | 4-8 hours |

| Purification | Recrystallization |

| Expected Yield | High |

Experimental Workflow

Caption: A generalized experimental workflow for the synthesis of GABA.

Purification and Characterization

Purification:

-

Recrystallization: The most common method for purifying crude GABA is recrystallization. A mixture of water and a water-miscible organic solvent like ethanol or isopropanol is typically used. The crude product is dissolved in a minimum amount of hot water, and the organic solvent is added until the solution becomes turbid. Upon cooling, pure GABA crystallizes out.

-

Ion-Exchange Chromatography: For higher purity, ion-exchange chromatography can be employed. A strong cation exchange resin can be used to bind GABA, which is then eluted with a buffered solution.

Characterization:

The identity and purity of the synthesized GABA should be confirmed by standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups (amine, carboxylic acid).

-

Mass Spectrometry (MS): To determine the molecular weight.

-

Melting Point: To compare with the literature value for GABA.

Safety Precautions

-

Work in a well-ventilated fume hood, especially when handling concentrated acids, bases, and hydrazine.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Hydrazine is toxic and a suspected carcinogen; handle with extreme care.

-

Reactions involving strong acids and bases are highly exothermic and should be performed with caution, especially during neutralization.

This document provides a comprehensive overview and detailed protocols for the synthesis of GABA from this compound, intended to aid researchers in the successful and safe execution of this chemical transformation.

References

Application of 4-Phthalimidobutyronitrile in Neurochemical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Phthalimidobutyronitrile serves as a key intermediate in the synthesis of γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the mammalian central nervous system. Its structure incorporates a protected amine in the form of a phthalimide group and a nitrile functional group. This arrangement allows for a sequential chemical transformation to yield GABA and its analogs. The phthalimide group provides a robust and efficient means of introducing a primary amine via the Gabriel synthesis, while the nitrile group can be hydrolyzed to the required carboxylic acid functionality. These application notes provide detailed protocols for the synthesis of GABA from this compound and discuss its potential, though currently undocumented, application in the synthesis of radiolabeled neurochemicals for imaging studies.

Data Presentation

Table 1: Synthesis of γ-Phthalimidobutyronitrile from γ-Chlorobutyronitrile

| Parameter | Value | Reference |

| Starting Material | γ-Chlorobutyronitrile | [1] |

| Reagent | Potassium Phthalimide | [1] |

| Reaction Time | 45 minutes (initial heating) | [1] |

| Overall Yield | 80-88% | [1] |

Table 2: Synthesis of γ-Aminobutyric Acid (GABA) from γ-Phthalimidobutyronitrile via Acid Hydrolysis

| Parameter | Value | Reference |

| Starting Material | γ-Phthalimidobutyronitrile | [1] |

| Reagent | Concentrated Sulfuric Acid, Water | [1] |

| Reaction Time | 3 hours (reflux) | [1] |

| Overall Yield | 47-62% (from γ-chlorobutyronitrile) | [1] |

Experimental Protocols

Protocol 1: Synthesis of γ-Phthalimidobutyronitrile

This protocol is adapted from a procedure described in Organic Syntheses[1].

Materials:

-

γ-Chlorobutyronitrile

-

Potassium Phthalimide

-

Heating mantle and reflux condenser

-

Glass rod

-

Filtration apparatus

Procedure:

-

In a suitable reaction vessel, thoroughly mix 52 g (0.5 mole) of γ-chlorobutyronitrile and 93 g (0.5 mole) of potassium phthalimide.

-

Heat the mixture gently with a heating mantle. The reaction is exothermic and will become semi-solid.

-

After approximately 45 minutes of heating, stir the pasty material thoroughly with a glass rod to ensure complete reaction.

-

Allow the reaction to proceed for a total of 1 to 1.5 hours.

-

The resulting γ-phthalimidobutyronitrile can be used directly in the next step without purification. The reported yield of this intermediate is 80-88%[1].

Protocol 2: Synthesis of γ-Aminobutyric Acid (GABA) via Acid Hydrolysis

This protocol is a continuation from Protocol 1, adapted from Organic Syntheses[1].

Materials: